molecular formula C15H23F2NO4 B12993158 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B12993158
M. Wt: 319.34 g/mol
InChI Key: RFUHXLRQXWBNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound that features a piperidine ring, a cyclobutane ring, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butoxycarbonyl (Boc) protecting group. The cyclobutane ring is introduced through a series of cyclization reactions, and the fluorine atoms are added via fluorination reactions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and fluorine atoms, which confer specific chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C15H23F2NO4

Molecular Weight

319.34 g/mol

IUPAC Name

3,3-difluoro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-7-5-4-6-10(18)14(11(19)20)8-15(16,17)9-14/h10H,4-9H2,1-3H3,(H,19,20)

InChI Key

RFUHXLRQXWBNDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC(C2)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.